molecular formula C19H15ClFN3O3S B2860214 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-33-6

5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2860214
CAS RN: 672949-33-6
M. Wt: 419.86
InChI Key: GNHAUJXTXSQZPX-UHFFFAOYSA-N
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Description

“5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C19H15ClFN3O3S and a molecular weight of 419.86 . It is also known by other names such as “5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2H,3H-imidazo[1,2-c]quinazolin-2-one” and "Imidazo[1,2-c]quinazolin-2(3H)-one, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]-8,9-dimethoxy-" .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-c]quinazolin-2(3H)-one core, which is substituted at the 5-position by a (2-chloro-6-fluorobenzyl)sulfanyl group and at the 8,9-positions by methoxy groups .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 573.1±60.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its pKa value is predicted to be -2.05±0.20 .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their potential anticancer properties. For example, derivatives synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions have shown significant anticancer activity against HT29 and HCT116 cell lines, with certain compounds demonstrating remarkable efficacy (Nowak et al., 2015). Another study on imidazoquinazoline derivatives highlighted a specific compound's notable antitumor activity against a human mammary carcinoma cell line (MCF7), emphasizing the potential of these derivatives in cancer treatment (Georgey, 2014).

Antimicrobial and Antifungal Activities

Research also indicates that quinazolinone derivatives possess potent antimicrobial and antifungal properties. Certain peptide derivatives of iodoquinazolinones/nitroimidazoles showed higher antimicrobial activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans, and better antifungal activity against dermatophytes (Dahiya et al., 2008). Another study focused on microwave-activated synthesis of quinolones, revealing antibacterial activity comparable to the standard drug norfloxacin (Kidwai et al., 2000).

Other Potential Applications

Quinazolinone derivatives have also been explored for their potential in other therapeutic areas, including anti-inflammatory and antiviral activities. For instance, fluorine-substituted derivatives displayed potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory properties (Sun et al., 2019). Additionally, novel quinazolin-4(3H)-ones were investigated for antiviral activities against various viruses, showing promise as antiviral agents (Selvam et al., 2007).

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c1-26-15-6-10-14(7-16(15)27-2)22-19(24-8-17(25)23-18(10)24)28-9-11-12(20)4-3-5-13(11)21/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHAUJXTXSQZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=C(C=CC=C4Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

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